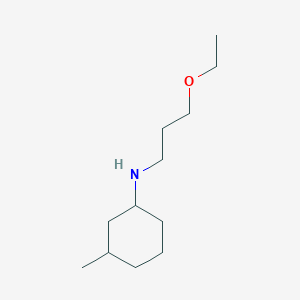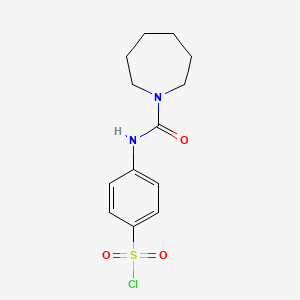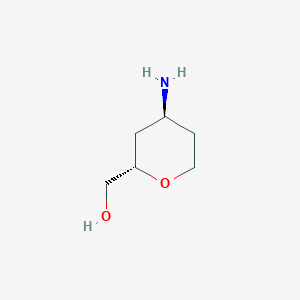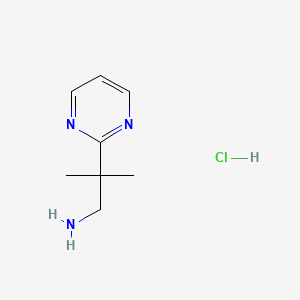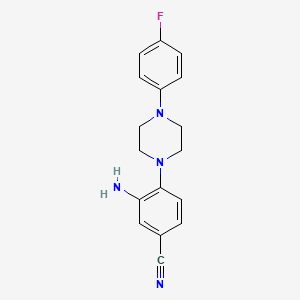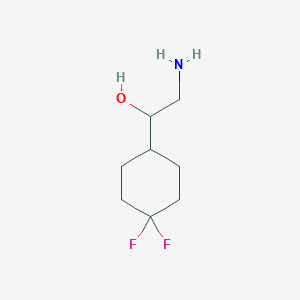
3-Amino-2-(oxetan-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(oxetan-3-yl)propan-1-ol is an organic compound with the molecular formula C6H13NO2 It is a derivative of oxetane, a four-membered cyclic ether, and contains both an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(oxetan-3-yl)propan-1-ol typically involves the reaction of oxetan-3-one with an appropriate amine. One common method is the reduction of 3-oximinooxetane, which can be obtained from oxetan-3-one oxime . The reduction process can be carried out using hydrogenation or other reducing agents to yield the desired amino alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with appropriate scaling up of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(oxetan-3-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can yield a primary or secondary amine.
Scientific Research Applications
3-Amino-2-(oxetan-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for biochemical reactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-(oxetan-3-yl)propan-1-ol depends on its specific application. In biochemical reactions, the compound can act as a substrate for enzymes, participating in various metabolic pathways. The amino and hydroxyl groups allow it to interact with other molecules through hydrogen bonding and other interactions, influencing its reactivity and function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propan-1-ol: This compound contains an indole moiety instead of an oxetane ring.
3-Amino-1-propanol: This compound lacks the oxetane ring and has a simpler structure.
3-(Oxetan-3-yl)amino-propan-1-ol: This compound is structurally similar but may have different functional groups attached to the oxetane ring.
Uniqueness
3-Amino-2-(oxetan-3-yl)propan-1-ol is unique due to the presence of the oxetane ring, which imparts specific chemical properties and reactivity. The combination of the amino and hydroxyl groups with the oxetane ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-amino-2-(oxetan-3-yl)propan-1-ol |
InChI |
InChI=1S/C6H13NO2/c7-1-5(2-8)6-3-9-4-6/h5-6,8H,1-4,7H2 |
InChI Key |
IUGQFUPWEHPMRI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


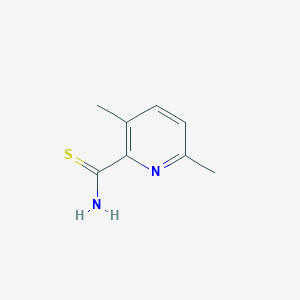
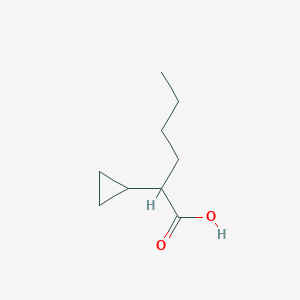
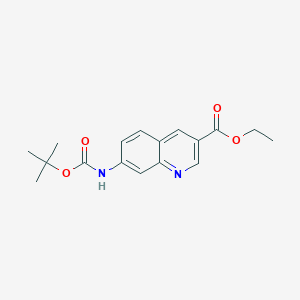
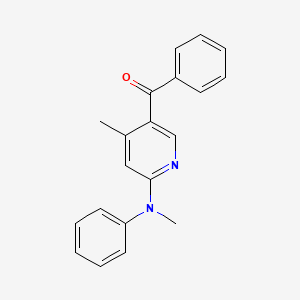
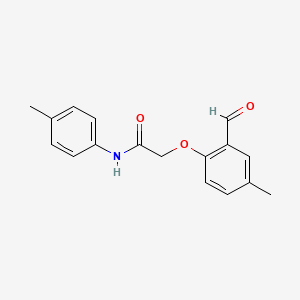
![7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one](/img/structure/B13005877.png)
![2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran](/img/structure/B13005881.png)
